Sodium 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropan-1-olate
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Overview
Description
Ganciclovir sodium is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with AIDS or undergoing organ transplants . It is a synthetic guanine derivative and an analog of acyclovir, which is effective against the Herpesvirus family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganciclovir sodium is synthesized through a multi-step process involving the reaction of guanine with various reagents to form the final compound. One common method involves the reaction of guanine with 1,3-dihydroxy-2-propoxypropane in the presence of a base to form ganciclovir . The compound is then converted to its sodium salt form for medical use.
Industrial Production Methods
In industrial settings, ganciclovir sodium is produced by dissolving ganciclovir and sodium hydroxide in water for injection, followed by filtration and lyophilization to obtain a sterile, lyophilized powder . This method ensures high yield, good re-dissolubility, and stable quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ganciclovir sodium undergoes various chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert ganciclovir to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the guanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of ganciclovir, as well as substituted guanine compounds .
Scientific Research Applications
Ganciclovir sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: Employed in research on viral replication and antiviral drug mechanisms.
Medicine: Extensively used in the treatment of CMV infections in immunocompromised patients.
Industry: Utilized in the development of antiviral formulations and drug delivery systems.
Mechanism of Action
Ganciclovir sodium exerts its antiviral effects by inhibiting viral DNA replication. It is selectively phosphorylated by a virus-encoded enzyme, thymidine kinase, to form ganciclovir triphosphate . This active form inhibits viral DNA polymerase, preventing the elongation of viral DNA and thereby halting viral replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another guanine analog used to treat herpesvirus infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Foscarnet: An antiviral agent used for CMV infections resistant to ganciclovir.
Uniqueness
Ganciclovir sodium is unique due to its high selectivity for viral DNA polymerase and its effectiveness against a broad range of herpesviruses . Its ability to be used in various formulations, including intravenous and ophthalmic preparations, also sets it apart from other antiviral agents .
Properties
Molecular Formula |
C9H12N5NaO4 |
---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate |
InChI |
InChI=1S/C9H12N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15H,1-2,4H2,(H3,10,12,13,17);/q-1;+1 |
InChI Key |
AQFSWWYFLXWYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COC(CO)C[O-])N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
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